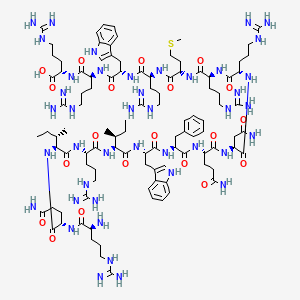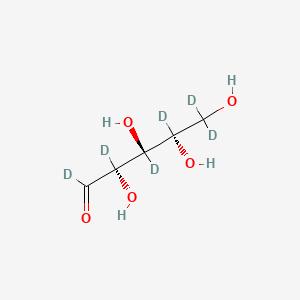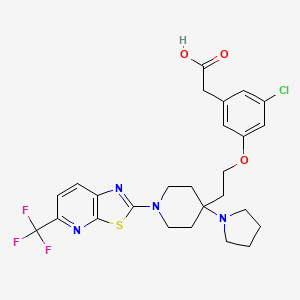![molecular formula C16H28N2O8S2 B12392340 (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by the presence of disulfide bonds and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Formation of Disulfide Bonds: The protected amino acids are then subjected to oxidative conditions to form the disulfide bonds.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bonds can undergo oxidation to form sulfonic acids.
Reduction: Disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols for esterification and amines for amidation.
Major Products Formed
Sulfonic Acids: From oxidation of disulfide bonds.
Thiols: From reduction of disulfide bonds.
Esters and Amides: From substitution reactions involving carboxylic acid groups.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Protein Folding: Studied for its role in the formation of disulfide bonds in proteins.
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structural features.
Biomarker Discovery: Used in research to identify biomarkers for various diseases.
Industry
Biotechnology: Utilized in the production of recombinant proteins.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Mechanism of Action
The compound exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stabilization of protein structures and the regulation of enzymatic activity. The molecular targets include proteins and enzymes that contain cysteine residues capable of forming disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
Cystine: A naturally occurring amino acid with a similar disulfide bond structure.
Glutathione Disulfide: An oxidized form of glutathione with disulfide bonds.
Dithiothreitol (DTT): A reducing agent that can cleave disulfide bonds.
Uniqueness
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific arrangement of functional groups and the presence of multiple Boc-protected amino groups
Properties
Molecular Formula |
C16H28N2O8S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+ |
InChI Key |
MHDQAZHYHAOTKR-AOOOYVTPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



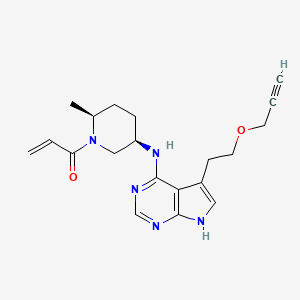

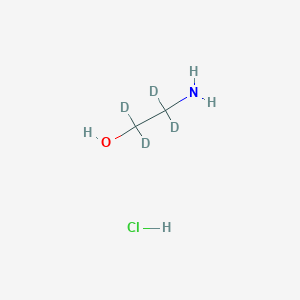
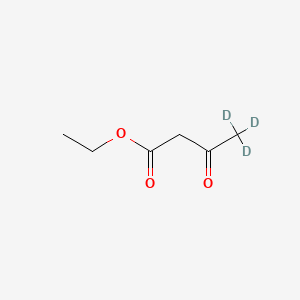

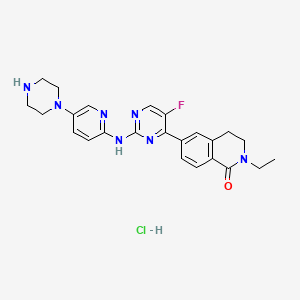
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
